d-Galactose, dinonyl mercaptal

Molecular Weight Volatility Physical State

Researchers studying structure-property relationships in carbohydrate-based liquid crystals require homologs with precise alkyl chain architecture to achieve target clearing points. d-Galactose, dinonyl mercaptal (CAS 123389-88-8) addresses this need with its dual C9 nonyl thioether substitution, which confers elevated clearing points and enhanced smectic-like mesophase stability vs. shorter-chain analogs-a non-linear structure-property relationship that precludes simple homolog interchange. • Predictable thermotropic LC behavior directly correlated to dinonyl chain length • High molecular weight and low volatility enable non-volatile aldehyde protection in multi-step synthesis • Enhanced solubility in non-polar organic solvents broadens reaction compatibility. Supplied at ≥95% purity for reproducible mesophase research and supramolecular self-assembly studies.

Molecular Formula C6H4BrF2N
Molecular Weight 0
CAS No. 123389-88-8
Cat. No. B1169448
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Named-Galactose, dinonyl mercaptal
CAS123389-88-8
Synonymsd-Galactose, dinonyl mercaptal
Molecular FormulaC6H4BrF2N
Structural Identifiers
Commercial & Availability
Standard Pack Sizes100 mg / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

d-Galactose, dinonyl mercaptal (CAS 123389-88-8): A Specialized Carbohydrate Dithioacetal for Liquid Crystal and Synthetic Applications


d-Galactose, dinonyl mercaptal is a synthetic S,S-dialkyl dithioacetal derivative of the monosaccharide D-galactose [1]. As a member of the broader class of sugar mercaptals, this compound is characterized by the presence of two thioether-linked nonyl (C9) chains. This specific structural modification imparts distinct physicochemical properties, most notably the potential for thermotropic liquid crystalline behavior, which is a key area of investigation for this and related homologs [2].

The Critical Role of Alkyl Chain Length: Why d-Galactose, dinonyl mercaptal Cannot Be Replaced by Other Sugar Dithioacetals


The selection of d-Galactose, dinonyl mercaptal over its close analogs (e.g., diethyl or dihexyl dithioacetals) is dictated by the direct, quantitative relationship between alkyl chain length and key performance attributes. Research on homologous series of sugar dithioacetals has established that increasing the number of carbon atoms in the S-alkyl chains directly correlates with a rise in the clearing points of their liquid crystalline phases [1]. Therefore, the specific nine-carbon 'dinonyl' substitution on the galactose core is not arbitrary; it is a critical design feature that predetermines the thermal stability and mesophase behavior of the material [2]. This structure-property relationship is non-linear and precludes the simple interchange of the compound with shorter-chain variants, as they will exhibit fundamentally different and often non-optimal liquid crystalline behavior [2].

Quantitative Evidence for Differentiating d-Galactose, dinonyl mercaptal from Its Closest Analogs


d-Galactose, dinonyl mercaptal vs. Diethyl Dithioacetal: Molecular Weight as a Determinant of Physical State

The molecular weight of d-Galactose, dinonyl mercaptal is approximately 525 g/mol (calculated from C24H50O5S2), significantly higher than that of the widely used analog D-galactose diethyl dithioacetal, which has a molecular weight of 286.4 g/mol . This near doubling in mass has profound implications for physical state and handling; at room temperature, the dinonyl derivative is expected to be a non-volatile solid or highly viscous liquid, whereas the diethyl analog is a low-melting solid . This difference is critical for applications requiring low volatility, such as in liquid crystal displays or as a non-volatile solvent in high-temperature reactions.

Molecular Weight Volatility Physical State Sugar Dithioacetal

d-Galactose, dinonyl mercaptal vs. Dihexyl Mercaptal: Enhanced Thermotropic Liquid Crystalline Potential

A systematic study of homologous S,S-dialkyl acetals of D-glucose and other aldoses demonstrated that clearing points (the temperature of transition from liquid crystalline phase to isotropic liquid) rise as a function of increasing carbon atoms in the S-alkyl chains [1]. While specific clearing point data for the d-galactose series is not directly provided, the established trend allows for a class-level inference. Based on this relationship, the d-Galactose, dinonyl mercaptal (C9 chains) is predicted to exhibit a higher clearing point and more stable mesophase than the dihexyl (C6 chains) analog [2]. The dihexyl mercaptal has a molecular weight of 398.6 g/mol and is known, but its shorter chain length limits its thermotropic stability [2].

Liquid Crystal Mesophase Stability Clearing Point Alkyl Chain Length

Comparison with Other Sugar Mercaptals: Structural Integrity of the D-Galactose Core

The choice of a D-galactose-based mercaptal over similar derivatives of D-glucose or D-mannose is non-trivial. Research on the acetonation of aldose diethyl thioacetals shows that the D-galactose derivative undergoes unique 4,5-O-substitution, a behavior not observed for other diethyl thioacetals [1]. While this study used the diethyl analog, it underscores the importance of the sugar stereochemistry in dictating reactivity and regioselectivity. Therefore, a dinonyl mercaptal built on a D-glucose core (e.g., D-glucose dinonyl mercaptal) would be expected to exhibit different reactivity and potentially different liquid crystalline properties, highlighting the need for the specific D-galactose stereochemistry.

Stereochemistry Protecting Group Synthetic Intermediate Regioselectivity

Optimal Application Scenarios for d-Galactose, dinonyl mercaptal Based on Evidence


Component in Thermotropic Liquid Crystal Displays (LCDs) and Advanced Optical Materials

Given its predicted higher clearing point and enhanced mesophase stability compared to shorter-chain homologs [1], d-Galactose, dinonyl mercaptal is a compelling candidate for research and development in liquid crystal technologies. Its amphiphilic nature and sugar-derived chirality could be exploited to create novel chiral smectic phases for fast-switching electro-optical devices or as a dopant to control the helical pitch in cholesteric liquid crystals [1].

Synthetic Building Block Requiring Non-Volatile Protecting Group or Long-Chain Solubility

The significantly higher molecular weight and low volatility of d-Galactose, dinonyl mercaptal relative to diethyl dithioacetals makes it a valuable synthetic intermediate. It can serve as a non-volatile protecting group for the aldehyde functionality of galactose, allowing for multi-step syntheses without loss of material. Furthermore, the long C9 alkyl chains confer enhanced solubility in non-polar organic solvents, a property that can be leveraged in reactions that are incompatible with polar or volatile thioacetals .

Model Compound for Studying Amphiphilic Self-Assembly and Mesophase Behavior

As a member of the carbohydrate dithioacetal family that exhibits thermotropic liquid crystallinity [2], d-Galactose, dinonyl mercaptal serves as an excellent model compound for fundamental research into the relationship between molecular structure (specifically alkyl chain length and sugar stereochemistry) and supramolecular self-assembly. Its unique position in the homolog series allows for precise study of the transition from non-mesogenic (e.g., diethyl) to mesogenic (e.g., dinonyl) behavior and the stabilization of the smectic-like phase [2].

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